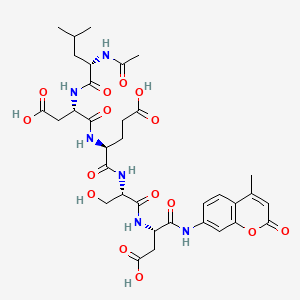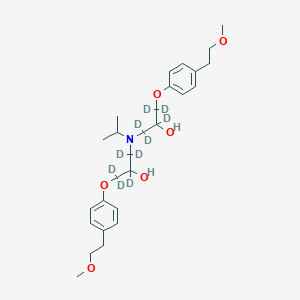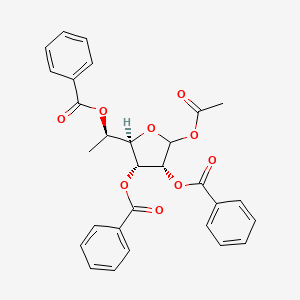
AC-099 (hydrochloride)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
AC-099 (hydrochloride) is a selective full agonist of the neuropeptide FF2 receptor (NPFF2R) and a partial agonist of the neuropeptide FF1 receptor (NPFF1R). It is known for its ability to reverse opioid-induced nociceptive sensitization, making it a valuable compound for studying neurological processes .
Métodos De Preparación
The synthesis of AC-099 (hydrochloride) involves several steps, typically starting with the preparation of the core structure, followed by the introduction of functional groups. The reaction conditions often include the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to produce the compound in bulk .
Análisis De Reacciones Químicas
AC-099 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include solvents like dichloromethane and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
AC-099 (hydrochloride) has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions to study reaction mechanisms and pathways.
Biology: Employed in studies related to neuropeptide receptors and their role in neurological processes.
Medicine: Investigated for its potential therapeutic effects in reversing opioid-induced nociceptive sensitization.
Industry: Utilized in the development of new drugs and therapeutic agents targeting neuropeptide receptors .
Mecanismo De Acción
The mechanism of action of AC-099 (hydrochloride) involves its binding to the neuropeptide FF2 receptor (NPFF2R) as a full agonist and to the neuropeptide FF1 receptor (NPFF1R) as a partial agonist. This binding leads to the activation of specific molecular pathways that reverse opioid-induced nociceptive sensitization. The molecular targets and pathways involved include the modulation of neurotransmitter release and the regulation of pain signaling pathways .
Comparación Con Compuestos Similares
AC-099 (hydrochloride) is unique in its selective agonist activity towards NPFF2R and partial agonist activity towards NPFF1R. Similar compounds include:
DF-1012: A structural analog used in the study of asthma and cough.
GW438014A: A selective antagonist of the NPY-Y5 receptor.
SF-22: A neuropeptide Y receptor antagonist with potential anti-inflammatory activity.
These compounds share some structural similarities but differ in their specific receptor targets and biological activities, highlighting the unique properties of AC-099 (hydrochloride).
Propiedades
Fórmula molecular |
C9H9Cl2F3N4 |
|---|---|
Peso molecular |
301.09 g/mol |
Nombre IUPAC |
2-[(E)-[4-chloro-3-(trifluoromethyl)phenyl]methylideneamino]guanidine;hydrochloride |
InChI |
InChI=1S/C9H8ClF3N4.ClH/c10-7-2-1-5(4-16-17-8(14)15)3-6(7)9(11,12)13;/h1-4H,(H4,14,15,17);1H/b16-4+; |
Clave InChI |
OMYOUCJVJYJITH-CQCNNJTASA-N |
SMILES isomérico |
C1=CC(=C(C=C1/C=N/N=C(N)N)C(F)(F)F)Cl.Cl |
SMILES canónico |
C1=CC(=C(C=C1C=NN=C(N)N)C(F)(F)F)Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



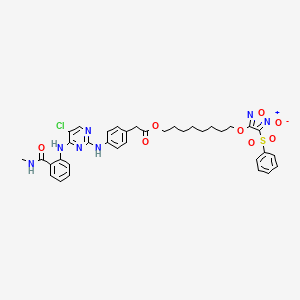

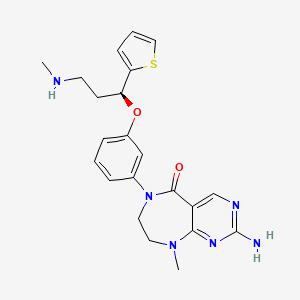
![(2R,3R)-3,5-Dihydroxy-2-(4-hydroxyphenyl)-8,8-dimethyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromen-4-one](/img/structure/B12388642.png)
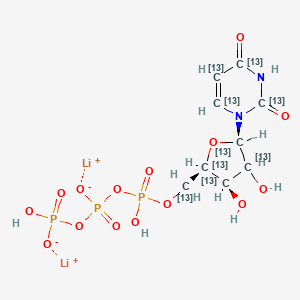
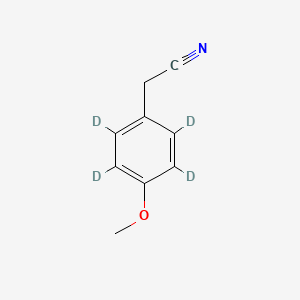
![2-Benzothiazolamine, N-propyl-N-[[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-](/img/structure/B12388658.png)
